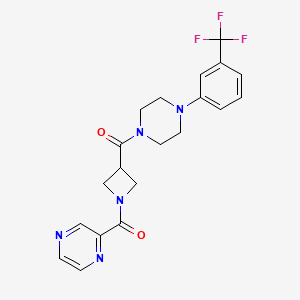
Pyrazin-2-yl(3-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)azetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis Research in chemical synthesis has led to the development of novel methodologies for preparing compounds with pyrazin-2-yl and piperazine motifs. One study highlights an orthogonal protection strategy for synthesizing 2-substituted piperazines, providing a scaffold from which a variety of derivatives can be prepared (Clark & Elbaum, 2007). Additionally, the synthesis and X-ray structure characterization of novel pyrazole carboxamide derivatives, including those containing piperazine moieties, have been documented, shedding light on the structural aspects of these compounds (Lv, Ding, & Zhao, 2013).
Biological Activities and Potential Applications Several studies have focused on evaluating the biological activities of compounds with structures related to Pyrazin-2-yl(3-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)azetidin-1-yl)methanone. For instance, novel pyrazole and isoxazole derivatives, including those with trifluoromethylphenyl and piperazine substitutions, have demonstrated promising antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Sanjeeva, Narendra, & Venkata, 2022). Another study on the synthesis and evaluation of anticonvulsant and antimicrobial activities of 3‐hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one derivatives, including those prepared from substituted piperazine derivatives, highlights the multifaceted potential applications of these compounds (Aytemir, Çalış, & Özalp, 2004).
Herbicidal and Pesticidal Research Research has also explored the herbicidal and pesticidal applications of pyrazinone derivatives. A study on the modes of action of pyridazinone herbicides describes the inhibition of photosynthesis and the Hill reaction in barley, attributing phytotoxicity to these mechanisms (Hilton, Scharen, St. John, Moreland, & Norris, 1969). This suggests that derivatives of Pyrazin-2-yl(3-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)azetidin-1-yl)methanone could potentially be explored for similar applications.
Propiedades
IUPAC Name |
[1-(pyrazine-2-carbonyl)azetidin-3-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N5O2/c21-20(22,23)15-2-1-3-16(10-15)26-6-8-27(9-7-26)18(29)14-12-28(13-14)19(30)17-11-24-4-5-25-17/h1-5,10-11,14H,6-9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTOZGAEPUMGLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3CN(C3)C(=O)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

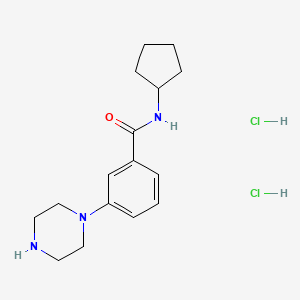
![8-(2-methoxyethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2709060.png)
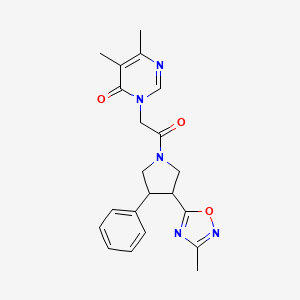
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(3,4-dimethoxyphenyl)methyl]-1,4-diazepane-1-carbothioamide](/img/structure/B2709062.png)
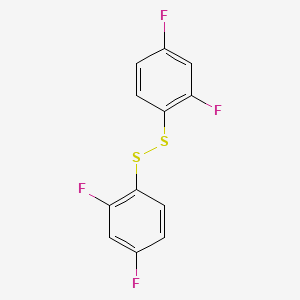
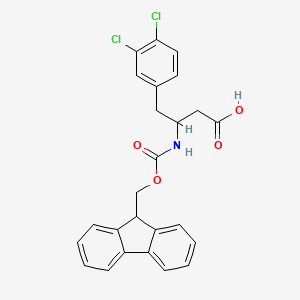

![N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2709070.png)
![2-(6-Butan-2-yl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2709071.png)
![(E)-2-Phenyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-ylmethyl)ethenesulfonamide](/img/structure/B2709075.png)
![N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2709076.png)

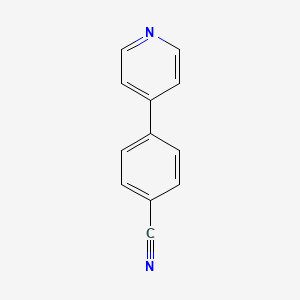
![2-[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2709080.png)